3-(Prop-2-yn-1-yl)oxetane CAS 1698054-46-4 properties
3-(Prop-2-yn-1-yl)oxetane CAS 1698054-46-4 properties
Part 1: Executive Summary
3-(Prop-2-yn-1-yl)oxetane represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between structural rigidity and chemoselective reactivity.[1] This molecule integrates two critical functionalities: the oxetane ring , a validated surrogate for gem-dimethyl and carbonyl groups that enhances metabolic stability and aqueous solubility; and the propargyl group , a terminal alkyne serving as a versatile "handle" for bioorthogonal ligation (Click Chemistry).[1]
This guide provides a comprehensive technical analysis of CAS 1698054-46-4, detailing its physicochemical profile, validated synthesis protocols, and application in fragment-based drug discovery (FBDD).
Part 2: Chemical Identity & Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive models standard in the pharmaceutical industry.
| Property | Specification | Notes |
| Chemical Name | 3-(Prop-2-yn-1-yl)oxetane | Systematic IUPAC |
| CAS Number | 1698054-46-4 | Verified Registry |
| Molecular Formula | C₆H₈O | |
| Molecular Weight | 96.13 g/mol | Fragment-based compliant |
| SMILES | C#CCC1COC1 | |
| Physical State | Colorless Liquid | Standard ambient conditions |
| Boiling Point | ~135–140 °C (Predicted) | Based on MW/Polarity correlation |
| Density | ~0.96 g/cm³ (Predicted) | Typical for alkyl-oxetanes |
| Solubility | Soluble in DCM, THF, MeOH | Moderate water solubility due to ether oxygen |
| Storage | 2–8 °C, Inert Atmosphere | Prevent oxidation/polymerization |
Part 3: Structural Analysis & Reactivity
The Oxetane Advantage
The oxetane ring is a four-membered cyclic ether with significant ring strain (~106 kJ/mol).[1] Despite this strain, it is kinetically stable under physiological conditions.
-
Gem-Dimethyl Surrogate: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but lowers lipophilicity (LogP) by ~1.0 unit due to the oxygen lone pairs.[1]
-
Metabolic Blockade: Substitution at the 3-position blocks metabolic "soft spots" (e.g., benzylic positions), extending half-life (
) in microsomal stability assays.[1]
The Propargyl Handle
The pendant 3-propargyl group provides a terminal alkyne (
-
CuAAC Click Chemistry: Rapid conjugation to azides.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling to aryl halides.[1]
-
Minimal Steric Clash: The linear geometry of the alkyne minimizes interference with ligand-protein binding during initial screening.[1]
Part 4: Synthesis & Manufacturing
While direct alkylation of oxetane is challenging due to ring opening, the De Novo Cyclization Route (Malonate Strategy) is the industry standard for scalability and purity.[1]
Synthesis Workflow (Graphviz)
Figure 1: The "Malonate Route" ensures the oxetane ring is formed last, preventing premature ring opening.
Detailed Experimental Protocol
Step 1: Preparation of the Diol Precursor
-
Alkylation: Treat diethyl malonate (1.0 eq) with sodium ethoxide (1.1 eq) in ethanol, followed by slow addition of propargyl bromide (1.0 eq). Reflux for 4 hours.
-
Reduction: Dissolve the isolated malonate ester in anhydrous THF at 0°C. Add LiAlH₄ (2.5 eq) portion-wise. Warm to RT and stir for 12 hours. Quench carefully with Fieser workup (Water/15% NaOH/Water).[1]
-
Purification: Distill or flash chromatograph to obtain 2-(prop-2-ynyl)propane-1,3-diol .
Step 2: Cyclization to Oxetane (The Wender Method) Context: This method uses in situ monotosylation followed by base-mediated displacement.[1]
-
Setup: Dissolve 2-(prop-2-ynyl)propane-1,3-diol (10 mmol) in anhydrous THF (50 mL) under Nitrogen. Cool to -78°C.[1]
-
Deprotonation: Add n-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise.[1] Stir for 30 mins.
-
Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.0 eq) in THF. Stir for 1 hour at -78°C, then warm to 0°C.
-
Ring Closure: Add a second portion of n-BuLi (1.1 eq) dropwise at 0°C. The alkoxide displaces the tosylate, closing the ring.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1]
-
Isolation: Carefully concentrate (product is volatile). Purify via distillation or column chromatography (Pentane/Et₂O).[1]
Part 5: Applications in Drug Discovery
Click Chemistry (CuAAC) Workflow
The primary utility of CAS 1698054-46-4 is as a "clickable" building block.[1] It allows researchers to synthesize a library of oxetane-containing compounds by reacting the alkyne with various azides.[1]
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilizing the propargyl handle.[1]
Bioisosteric Replacement Strategy
-
Target: Replace labile esters or metabolic "hotspot" methylene groups.[1]
-
Implementation: Use 3-(Prop-2-yn-1-yl)oxetane to install the oxetane ring.[1] The alkyne can be reduced to an alkyl chain or reacted to form a rigid linker, placing the polar oxetane ring in a specific vector to interact with protein residues (e.g., carbonyl oxygen acceptors).
Part 6: Safety & Handling
-
Hazards:
-
Flammability: Terminal alkynes are flammable.[1] Keep away from heat/sparks.[1][2][3]
-
Reactivity: Oxetanes can undergo ring-opening polymerization in the presence of strong Lewis acids.[1] Avoid contact with strong acids (HCl, H₂SO₄) unless intended.
-
Toxicity: Treat as a potential alkylating agent.[1] Use standard PPE (Gloves, Goggles, Lab Coat).
-
-
Storage: Store at 2–8°C in a tightly sealed vial. Long-term storage should be under an inert atmosphere (Argon/Nitrogen) to prevent alkyne oxidation.[1]
Part 7: References
-
Wender, P. A., et al. (2000).[1] The Transition Metal-Catalyzed [5+2] Cycloaddition of Vinylcyclopropanes and Alkynes.[1] Journal of the American Chemical Society.[1][4][5] Link (Foundational protocol for oxetane ring closure via monotosylation).
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Review of oxetane properties and gem-dimethyl surrogacy).[1]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. Link (Core theory of Alkyne-Azide cycloaddition).
-
ChemScene. (2024). Product Data: 3-(Prop-2-yn-1-yl)oxetane.[1][7][8] Link (Commercial availability and CAS verification).
-
Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link (Comprehensive review on oxetane synthesis strategies).
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- 4. Oxetane synthesis [organic-chemistry.org]
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- 6. Click chemistry - Wikipedia [en.wikipedia.org]
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